Introduction to 4-(1-(Methoxycarbonyl)cyclopropyl)benzoic acid: A Molecule of Interest
Introduction to 4-(1-(Methoxycarbonyl)cyclopropyl)benzoic acid: A Molecule of Interest
An In-depth Technical Guide to Investigating the Therapeutic Potential of 4-(1-(Methoxycarbonyl)cyclopropyl)benzoic acid
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to explore the therapeutic potential of the novel compound, 4-(1-(Methoxycarbonyl)cyclopropyl)benzoic acid. Given the nascent stage of research on this specific molecule, this document synthesizes information from structurally related compounds to propose and validate potential therapeutic targets. The methodologies outlined herein are designed to be self-validating, ensuring a robust and logical progression from hypothesis to evidence.
4-(1-(Methoxycarbonyl)cyclopropyl)benzoic acid is a small molecule featuring a benzoic acid moiety, a common scaffold in medicinal chemistry, and a cyclopropyl group, which is often used as a bioisostere to introduce conformational rigidity and improve metabolic stability.[1] While direct biological activity data for this specific compound is not yet prevalent in public literature, its structural components are present in several pharmacologically active agents. This guide will leverage these structural analogies to build a compelling case for investigating specific therapeutic targets.
Physicochemical Properties:
| Property | Value | Source |
| CAS Number | 1057107-39-7 | |
| Molecular Formula | C12H12O4 | |
| Molecular Weight | 220.224 g/mol | |
| Storage | 2-8°C |
Potential Therapeutic Targets: An Evidence-Based Postulation
Based on the pharmacology of structurally similar compounds, we can hypothesize several promising therapeutic avenues for 4-(1-(Methoxycarbonyl)cyclopropyl)benzoic acid.
Gamma-Aminobutyric Acid Type A (GABA-A) Receptors
A compelling potential target class for this molecule is the GABA-A receptor family. This hypothesis is primarily driven by the mechanism of action of Cyclopropyl-methoxycarbonyl metomidate (CPMM), also known as ABP-700.[2][3] CPMM is an analog of the anesthetic etomidate and functions as a positive allosteric modulator of GABA-A receptors.[3]
The primary metabolite of CPMM is cyclopropyl-methoxycarbonyl acid.[2] It is plausible that 4-(1-(Methoxycarbonyl)cyclopropyl)benzoic acid undergoes in vivo hydrolysis of its methyl ester to the corresponding dicarboxylic acid, a molecule that could potentially interact with GABA-A receptors.
Causality for Investigation: The structural similarity to a known GABA-A receptor modulator suggests that 4-(1-(Methoxycarbonyl)cyclopropyl)benzoic acid or its metabolite could have sedative, anxiolytic, or anesthetic properties.
Signaling Pathway Overview:
Caption: Potential modulation of GABA-A receptor signaling.
Transforming Growth Factor-β1 (TGF-β1)/Smad Pathway
Another promising avenue of investigation is the inhibition of the TGF-β1/Smad signaling pathway, a key driver of fibrosis. This is based on the reported activity of 3-cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid (DGM), which has been shown to attenuate TGF-β1-induced epithelial-mesenchymal transition (EMT) in vitro and bleomycin-induced pulmonary fibrosis in vivo.[4]
Causality for Investigation: Given that DGM, a substituted benzoic acid with a cyclopropyl moiety, inhibits this pathway, it is reasonable to hypothesize that 4-(1-(Methoxycarbonyl)cyclopropyl)benzoic acid could possess anti-fibrotic properties, with potential applications in idiopathic pulmonary fibrosis or other fibrotic diseases.
Signaling Pathway Overview:
Caption: Potential inhibition points in the TGF-β1/Smad pathway.
Other Potential Targets
The broader families of benzoic acid and methoxybenzoic acid derivatives have been associated with a wide range of biological activities, suggesting other potential targets for investigation:
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Anticancer Activity: Benzoic acid derivatives have shown potential as anticancer agents, with some compounds inhibiting tyrosine kinase domains.[5]
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Anti-inflammatory and Antioxidant Activity: Various p-hydroxybenzoic acid and 4-methoxybenzoic acid derivatives have demonstrated anti-inflammatory and antioxidant properties.[6][7][8]
Experimental Workflows for Target Identification and Validation
The following protocols provide a roadmap for systematically evaluating the therapeutic potential of 4-(1-(Methoxycarbonyl)cyclopropyl)benzoic acid.
Workflow Overview:
Caption: A systematic workflow for target validation.
In Vitro Target Validation Protocols
Protocol 3.1.1: GABA-A Receptor Modulation via Electrophysiology
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Objective: To determine if the compound modulates GABA-A receptor activity.
-
Methodology: Two-electrode voltage clamp (TEVC) on Xenopus oocytes expressing specific human GABA-A receptor subtypes (e.g., α1β2γ2).
-
Oocyte Preparation: Prepare and inject oocytes with cRNAs for the desired GABA-A receptor subunits. Incubate for 2-5 days.
-
Compound Preparation: Prepare a stock solution of 4-(1-(Methoxycarbonyl)cyclopropyl)benzoic acid and its hydrolyzed dicarboxylic acid form in DMSO. Create serial dilutions in recording buffer.
-
Recording: Clamp oocytes at -70 mV.
-
Assay:
-
Apply a low concentration of GABA (EC5-EC10) to establish a baseline current.
-
Co-apply the test compound with the same GABA concentration.
-
An increase in current indicates positive allosteric modulation.
-
-
Data Analysis: Calculate the percent potentiation of the GABA-evoked current. Determine an EC50 value if a dose-response relationship is observed.
-
-
Self-Validation: Include a known GABA-A modulator (e.g., diazepam) as a positive control and a vehicle control. Test on at least two different GABA-A receptor subtype combinations to assess selectivity.
Protocol 3.1.2: TGF-β1/Smad Pathway Inhibition via Western Blot
-
Objective: To assess the compound's ability to inhibit TGF-β1-induced Smad2/3 phosphorylation.
-
Methodology: Western blot analysis on a relevant cell line (e.g., A549 human lung epithelial cells).
-
Cell Culture: Plate A549 cells and grow to 80-90% confluency.
-
Treatment:
-
Serum-starve cells for 12-24 hours.
-
Pre-treat with various concentrations of the test compound for 1-2 hours.
-
Stimulate with recombinant human TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.
-
-
Lysis and Protein Quantification: Lyse cells and determine protein concentration using a BCA assay.
-
Western Blot:
-
Separate proteins via SDS-PAGE and transfer to a PVDF membrane.
-
Probe with primary antibodies against phospho-Smad2/3 and total Smad2/3. Use a loading control like GAPDH or β-actin.
-
Incubate with appropriate secondary antibodies and visualize using chemiluminescence.
-
-
Data Analysis: Quantify band intensities. A decrease in the ratio of phospho-Smad2/3 to total Smad2/3 indicates inhibition.
-
-
Self-Validation: Include a known TGF-β receptor inhibitor (e.g., SB431542) as a positive control. Ensure the compound does not affect total Smad2/3 levels.
Cellular Assay Protocols
Protocol 3.2.1: Cytotoxicity Assessment
-
Objective: To determine the compound's cytotoxic concentration range.
-
Methodology: MTT assay.
-
Cell Plating: Seed cells (e.g., A549 for fibrosis, HEK293 for general toxicity) in a 96-well plate.
-
Compound Treatment: Expose cells to a range of compound concentrations for 24-72 hours.
-
MTT Addition: Add MTT solution and incubate for 3-4 hours to allow formazan crystal formation.
-
Solubilization: Solubilize the formazan crystals with DMSO or another suitable solvent.
-
Measurement: Read absorbance at ~570 nm.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the CC50 (50% cytotoxic concentration).
-
-
Self-Validation: Run a vehicle-only control and a positive control with a known cytotoxic agent (e.g., doxorubicin).
In Vivo Pharmacokinetics and Efficacy
Protocol 3.3.1: Preliminary Pharmacokinetic Study
-
Objective: To determine the pharmacokinetic profile and identify major metabolites.
-
Methodology:
-
Animal Dosing: Administer a single dose of the compound to rodents (e.g., Sprague-Dawley rats) via intravenous and oral routes.[9]
-
Blood Sampling: Collect blood samples at various time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours).
-
Sample Analysis: Extract the compound and potential metabolites from plasma. Analyze concentrations using LC-MS/MS.
-
Data Analysis: Calculate key pharmacokinetic parameters (T1/2, Cmax, Tmax, AUC, bioavailability). Identify the presence of the hydrolyzed dicarboxylic acid metabolite.[9]
-
-
Self-Validation: The comparison between IV and PO administration allows for the calculation of absolute bioavailability, a critical parameter for drug development.
Protocol 3.3.2: Bleomycin-Induced Pulmonary Fibrosis Model
-
Objective: To evaluate the in vivo anti-fibrotic efficacy of the compound.
-
Methodology:
-
Induction of Fibrosis: Anesthetize mice or rats and intratracheally instill a single dose of bleomycin.
-
Compound Administration: Begin daily administration of the test compound (at doses determined by MTD studies) via a suitable route (e.g., oral gavage) starting from day 1 or day 7 post-bleomycin to assess prophylactic or therapeutic effects.
-
Endpoint Analysis (Day 21):
-
Histology: Harvest lungs, fix, and stain with Masson's trichrome to visualize collagen deposition. Score fibrosis using the Ashcroft scale.[4]
-
Biochemical Analysis: Measure lung hydroxyproline content as a quantitative marker of collagen.
-
Gene Expression: Analyze the expression of fibrotic markers (e.g., Col1a1, Acta2) via qPCR.
-
-
-
Self-Validation: Include a vehicle-treated bleomycin group and a sham group (saline instillation). A known anti-fibrotic agent like pirfenidone can be used as a positive control.
Conclusion and Future Directions
4-(1-(Methoxycarbonyl)cyclopropyl)benzoic acid represents a promising starting point for a drug discovery program. The structural similarities to known modulators of the GABA-A receptor and the TGF-β1/Smad pathway provide a strong, rational basis for the experimental investigations detailed in this guide. By systematically applying these validated protocols, research teams can efficiently determine the primary therapeutic targets of this compound and build a robust data package to support its further development. The key next steps will be to synthesize the predicted dicarboxylic acid metabolite for direct testing and to perform head-to-head comparisons with established clinical candidates in the identified areas of interest.
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- Molecules. (2023). Inhibitory Effects of 3-Cyclopropylmethoxy-4-(difluoromethoxy) Benzoic Acid on TGF-β1-Induced Epithelial–Mesenchymal Transformation of In Vitro and Bleomycin-Induced Pulmonary Fibrosis In Vivo.
- ResearchGate. (2025). Safety and clinical effect of i.v. infusion of cyclopropyl-methoxycarbonyl etomidate (ABP-700), a soft analogue of etomidate, in healthy subjects.
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